4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine 4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 338418-25-0
VCID: VC6717473
InChI: InChI=1S/C13H8F3N3S/c1-2-7-20-11-8-10(13(14,15)16)18-12(19-11)9-5-3-4-6-17-9/h1,3-6,8H,7H2
SMILES: C#CCSC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2
Molecular Formula: C13H8F3N3S
Molecular Weight: 295.28

4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine

CAS No.: 338418-25-0

Cat. No.: VC6717473

Molecular Formula: C13H8F3N3S

Molecular Weight: 295.28

* For research use only. Not for human or veterinary use.

4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine - 338418-25-0

Specification

CAS No. 338418-25-0
Molecular Formula C13H8F3N3S
Molecular Weight 295.28
IUPAC Name 4-prop-2-ynylsulfanyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C13H8F3N3S/c1-2-7-20-11-8-10(13(14,15)16)18-12(19-11)9-5-3-4-6-17-9/h1,3-6,8H,7H2
Standard InChI Key GNKYIDPPIHIAHS-UHFFFAOYSA-N
SMILES C#CCSC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine (CAS No. 338418-25-0) has the molecular formula C₁₃H₈F₃N₃S and a molecular weight of 295.28 g/mol . Its IUPAC name, 4-prop-2-yn-1-ylsulfanyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine, reflects the positions of its substituents:

  • A 2-propynylsulfanyl group (-S-C≡CH) at the pyrimidine’s 4-position.

  • A 2-pyridinyl ring at the 2-position.

  • A trifluoromethyl group (-CF₃) at the 6-position .

The compound’s SMILES notation, C#CCSC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2, encodes its connectivity and stereoelectronic features .

Structural Characterization

The compound’s 3D conformation reveals a planar pyrimidine core with orthogonal substituents, as depicted in PubChem’s interactive model . The trifluoromethyl group adopts a tetrahedral geometry, while the 2-propynylsulfanyl chain introduces steric bulk and potential for π-π stacking via the pyridinyl ring.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS No.338418-25-0
Molecular FormulaC₁₃H₈F₃N₃S
Molecular Weight295.28 g/mol
InChI KeyGNKYIDPPIHIAHS-UHFFFAOYSA-N
ChEMBL IDCHEMBL1579163

Synthesis and Physicochemical Properties

Physicochemical Profiling

The compound’s properties are shaped by its functional groups:

  • Lipophilicity: The trifluoromethyl group enhances hydrophobicity (clogP ≈ 2.8 predicted).

  • Acid/Base Behavior: The pyridinyl nitrogen (pKa ~4.5) confers weak basicity, while the sulfanyl group may act as a weak acid (pKa ~10) .

  • Solubility: Limited aqueous solubility (<1 mg/mL predicted) due to aromatic stacking and hydrophobic -CF₃ .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
logP2.8XLogP3
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors6PubChem
Polar Surface Area72.6 ŲPubChem

Biological Activity and Mechanism

Table 3: Comparative Kinase Inhibition Data

CompoundPfGSK3 IC₅₀ (nM)PfPK6 IC₅₀ (nM)Pf3D7 EC₅₀ (nM)Kinase Hits (1 μM)
IKK1617211552 ± 3741
23e9781400 ± 1364
SubjectNot reportedNot reportedNot reportedNot reported

Applications in Drug Discovery and Beyond

Medicinal Chemistry

The compound’s scaffold is a candidate for:

  • Antimalarial agents: Targeting PfGSK3/PfPK6 to circumvent artemisinin resistance .

  • Anticancer therapies: Kinase inhibition (e.g., VEGFR-2) for antiangiogenic effects.

Agrochemical Development

Pyrimidine derivatives are explored as herbicides and insecticides. The trifluoromethyl group may enhance metabolic stability in plant systems.

Materials Science

The -CF₃ group’s electron-withdrawing properties could make this compound useful in organic semiconductors or liquid crystals.

Future Research Directions

  • Synthetic Optimization: Improve yield and purity via flow chemistry or microwave-assisted synthesis.

  • Selectivity Enhancement: Modular substitutions (e.g., replacing 2-propynylsulfanyl with bulkier groups) to reduce kinase promiscuity .

  • In Vivo Studies: Evaluate bioavailability and efficacy in murine malaria models.

  • Computational Modeling: Molecular dynamics simulations to predict binding modes with PfGSK3/PfPK6.

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